2-氯-4'-氟丙基苯甲酮

描述

2-Chloro-4'-fluoropropiophenone is a chemical compound that is not directly discussed in the provided papers. However, the papers do provide insights into related compounds, which can help infer some aspects of the compound . The first paper discusses 2-chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane, a reagent used in the quantitative analysis of lignins . The second paper investigates 2-chloro-5-fluoro phenol (2C5FP), a compound with antibacterial properties and its molecular structure, stability, and reactivity . These studies provide a foundation for understanding the chemical behavior and potential applications of chloro-fluoro substituted aromatic compounds.

Synthesis Analysis

While the synthesis of 2-Chloro-4'-fluoropropiophenone is not explicitly covered in the papers, the methodologies used in the synthesis of similar compounds can be informative. The first paper does not detail synthesis methods but focuses on the use of a specific reagent for analysis purposes . The second paper, while not directly about the synthesis of 2C5FP, implies that the compound can be characterized using various spectroscopic techniques, which are essential in confirming the structure of synthesized compounds .

Molecular Structure Analysis

The molecular structure of 2-Chloro-4'-fluoropropiophenone can be inferred to some extent from the related compounds discussed in the papers. The second paper provides a detailed analysis of the molecular structure of 2C5FP, including vibrational spectral determinations and molecular docking studies . These techniques could similarly be applied to 2-Chloro-4'-fluoropropiophenone to understand its molecular structure and interactions with biological targets.

Chemical Reactions Analysis

The papers do not directly address the chemical reactions of 2-Chloro-4'-fluoropropiophenone. However, the first paper's focus on a reagent used for lignin analysis suggests that chloro-fluoro compounds can participate in specific analytical reactions, such as phosphitylation . The second paper's discussion of antibacterial activity implies that 2C5FP, and by extension possibly 2-Chloro-4'-fluoropropiophenone, could react with biological molecules, which could be explored through further experimental studies .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Chloro-4'-fluoropropiophenone can be hypothesized based on the properties of similar compounds. The second paper provides insights into the stability, reactivity, and non-linear optical properties of 2C5FP . These properties are crucial for understanding the behavior of the compound under different conditions and its potential applications in various fields, such as materials science or pharmaceuticals.

科学研究应用

有机合成中的生物催化

一项研究探索了使用酿酒酵母作为生物催化剂还原 3-氯-4-氟丙基苯甲酮的优化。这项研究表明,在最佳条件下,在 12 小时内实现了 100% 的转化率,突出了生物催化在有机合成中的应用潜力 (이해룡, 정민, 유익근, & 홍순호, 2011)。

卤代苯酚的环境归宿

一项使用核磁共振 (NMR) 的研究调查了卤代苯酚在植物中的归宿。它在植物提取物中鉴定了 4-氯-2-氟苯酚的代谢物,表明此类化合物在水生植物系统中被吸收和转化 (J. Tront & F. Saunders, 2007)。

化学合成和胺化过程

对包括 4-氟苯酚在内的各种氟苯酚的亲电胺化研究揭示了去除这些化合物中的氟原子并引入氯原子的新见解,这可能对合成化学和药物开发产生影响 (S. Bombek, F. Požgan, M. Kočevar, & S. Polanc, 2004)。

有机化学中的非对映选择性还原

一项研究重点关注 α-氟丙基苯甲酮的非对映选择性还原,考察了钛基路易斯酸的影响。这项研究对有机化学具有重要意义,特别是在合成具有高非对映选择性的 α-氟醇方面 (P. Mohanta, Todd A. Davis, J. R. Gooch, & R. A. Flowers, 2005)。

药物研究中的分子间相互作用

一项关于 1,2,4-三唑衍生物(包括氟衍生物)的研究强调了分子间相互作用在设计生物活性分子中的作用。这项研究与药物化学和药物设计有关 (R. Shukla, T. Mohan, B. Vishalakshi, & D. Chopra, 2014)。

环境微生物学和生物降解

关于土壤细菌降解苯氧酸类除草剂的研究突出了此类化合物生物降解的代谢途径,这对于理解环境修复过程至关重要 (S. Kilpi, 1980)。

安全和危害

When handling 2-Chloro-4’-fluoropropiophenone, it’s recommended to wash face, hands, and any exposed skin thoroughly after handling. Avoid eating, drinking, or smoking when using this product. Use only outdoors or in a well-ventilated area. Wear respiratory protection and protective gloves/clothing/eye protection/face protection .

Relevant Papers Unfortunately, specific papers related to 2-Chloro-4’-fluoropropiophenone were not found in the search results .

属性

IUPAC Name |

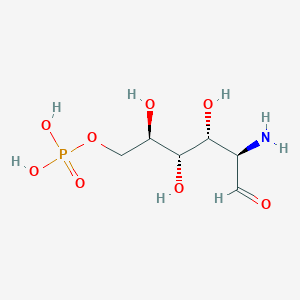

2-chloro-1-(4-fluorophenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClFO/c1-6(10)9(12)7-2-4-8(11)5-3-7/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGQLOTJUTCKLOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C1=CC=C(C=C1)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601001784 | |

| Record name | 2-Chloro-1-(4-fluorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601001784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-4'-fluoropropiophenone | |

CAS RN |

81112-09-6 | |

| Record name | 2-Chloro-1-(4-fluorophenyl)-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81112-09-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Chloro-4'-fluoropropiophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081112096 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloro-1-(4-fluorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601001784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

methanone](/img/structure/B134181.png)